molecular formula C4H3BrClN3 B112989 2-Amino-3-bromo-5-chloropyrazine CAS No. 76537-18-3

2-Amino-3-bromo-5-chloropyrazine

Cat. No.: B112989
CAS No.: 76537-18-3
M. Wt: 208.44 g/mol
InChI Key: ACFBUXHJONGLLF-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-chloropyrazine is a heterocyclic organic compound with the molecular formula C4H3BrClN3. It is a derivative of pyrazine, characterized by the presence of amino, bromo, and chloro substituents on the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-Amino-3-bromo-5-chloropyrazine involves the bromination and chlorination of 2-aminopyrazine. The process typically starts with the bromination of 2-aminopyrazine using N-bromosuccinimide (NBS) in dichloromethane at room temperature. This is followed by chlorination using a suitable chlorinating agent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-chloropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Amino-3-bromo-5-chloropyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-3-chloropyrazine
  • 2-Amino-6-chloropyrazine
  • 3-Amino-6-bromopyrazine-2-carbonitrile

Uniqueness

2-Amino-3-bromo-5-chloropyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for synthesizing specialized compounds with tailored functionalities .

Properties

IUPAC Name

3-bromo-5-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFBUXHJONGLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440738
Record name 2-AMINO-3-BROMO-5-CHLOROPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76537-18-3
Record name 3-Bromo-5-chloro-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76537-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-AMINO-3-BROMO-5-CHLOROPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-5-chloropyrazine (1.7 g) was dissolved in chloroform (190 ml) and pyridine (1.3 ml) was added under an argon atomosphere. The flask and its contents were protected from light and a solution of bromine (0.7 ml) in chloroform (85 ml) was added over a period of 1 hour. After stirring for 2 hours more bromine (0.07 ml) in chloroform (8.5 ml) was added. After stirring for 30 minutes, pyridine (0.2 ml) was added. The reaction mixture was stirred for a further 30 minutes then washed with water (50 ml) and the organic phase was separated. Volatile material was removed by evaporation and and the residue was purified by chromatography through a bed of silica (90 g), eluting with hexane (200 ml), followed by dichloromethane. Dichloromethane fractions containing the product were evaporated to give 2-amino-3-bromo-5-chloropyrazine (1.68 g); 1H NMR (d6 -DMSO): 6.94 (br s, 2 H), 8.09 (s, 1 H); mass spectrum (+vc CI): 208 (M+H)+.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Three
Quantity
0.07 mL
Type
reactant
Reaction Step Four
Quantity
8.5 mL
Type
solvent
Reaction Step Four
Quantity
0.2 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 250 ml round bottom flask was charged with 5-chloro-pyrazin-2-ylamine (1) (3 g, 23 mmol, N-bromosuccinimide (4 g, 23 mmol) and dichloromethane (100 ml) under nitrogen. The reaction mixture was refluxed for 1 h, then allowed to cool to room temperature and concentrated in vacuo. The compound was purified by flash chromatography, using as eluent pentane/EtOAc 0% to 50%, to give the title compound (3 g, 62%). 1H NMR (DMSo-d6) 6.8-6.9 (2H, brs), 8.0 (1H, s). MS (ES+): 210, 212.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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